Voacangine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Precursor for Ibogaine Synthesis

Voacangine serves as a valuable precursor for the synthesis of ibogaine, another prominent indole alkaloid from Tabernanthe iboga. Ibogaine has gained significant interest for its potential in treating substance use disorders, particularly addiction to opioids and cocaine []. However, extraction of ibogaine directly from its natural source is challenging due to its low yield. Voacangine, with a higher abundance in Voacanga africana, offers a more efficient and scalable approach for ibogaine production through semi-synthetic methods.

Antiviral Properties

Recent studies suggest promising antiviral properties of voacangine. Research focused on Dengue virus (DENV), a mosquito-borne flavivirus, demonstrated the potential of voacangine and its derivatives to inhibit DENV infection in cell cultures []. The study observed that voacangine displayed virucidal activity, meaning it directly inactivated the virus, while also exhibiting inhibitory effects on viral entry and replication. Further investigations are needed to confirm these findings and explore the potential application of voacangine in Dengue fever treatment.

Other Potential Applications

Preliminary research suggests a wider range of potential applications for voacangine, although further exploration is crucial. Studies have reported observations of voacangine exhibiting:

- Neuroprotective effects: Voacangine has shown potential to protect nerve cells from damage, a property relevant for neurodegenerative diseases [].

- Antimicrobial activity: Studies have observed antibacterial and antifungal properties of voacangine, suggesting its potential application in developing new antimicrobial agents.

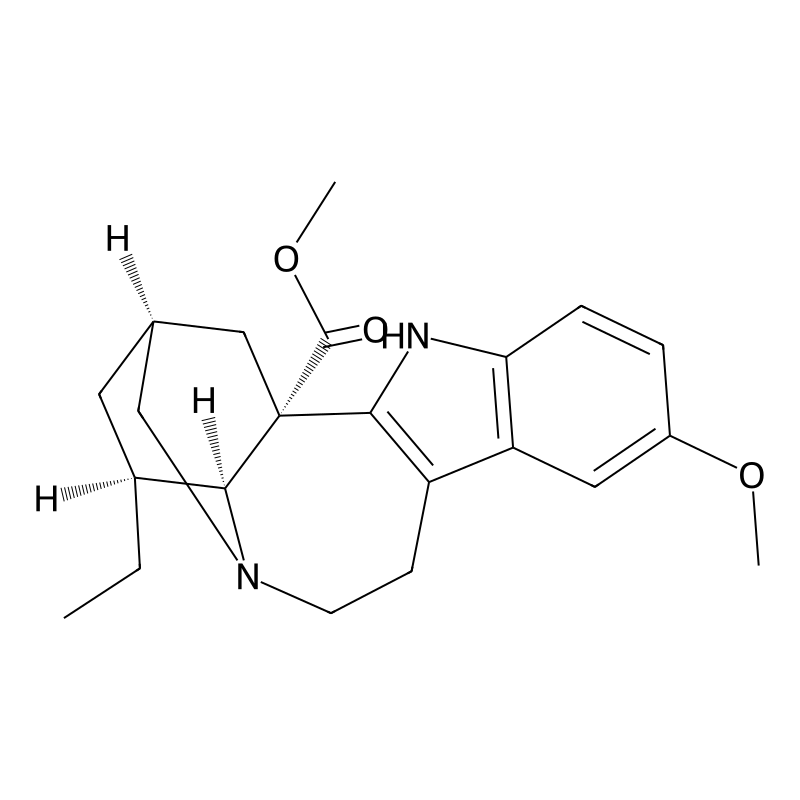

Voacangine is an alkaloid primarily derived from the root bark of the Voacanga africana tree, as well as other plants like Tabernanthe iboga and Tabernaemontana africana. Its chemical structure is characterized as 12-methoxyibogamine-18-carboxylic acid methyl ester, with the molecular formula and a molecular weight of 368.5 g/mol . Voacangine serves as a significant precursor in the semi-synthesis of ibogaine, a compound known for its potential therapeutic effects, particularly in treating addiction. The compound exhibits unique properties, such as blue-green fluorescence under UV light and solubility in ethanol .

- Oxidation: Transforming voacangine into other alkaloids.

- Reduction: Facilitating the conversion to dihydrovoacangine.

- Substitution: Allowing for the introduction of various functional groups.

Common reagents used in these reactions include oxidizing agents, reducing agents, and solvents under controlled temperatures and pH levels . Notably, voacangine can be transformed into ibogaine through specific reaction pathways.

Voacangine exhibits a range of biological activities:

- Acetylcholinesterase Inhibition: It inhibits the enzyme acetylcholinesterase, resulting in increased levels of acetylcholine in synaptic clefts, which enhances cholinergic transmission .

- Anti-addictive Properties: Similar to ibogaine, voacangine has been shown to possess anti-addictive effects in animal studies .

- Receptor Interactions: It acts as an antagonist at TRPM8 and TRPV1 receptors while being an agonist at TRPA1. Additionally, it blocks HERG channels in vitro .

The pharmacokinetics of voacangine indicate an absolute bioavailability of approximately 11–13%, suggesting moderate absorption when administered .

Voacangine can be synthesized through both natural extraction and synthetic routes:

- Natural Extraction: The extraction process involves boiling powdered root bark with dilute lemon juice to isolate total alkaloids. The mixture is then made basic with ammonia to precipitate voacangine .

- Synthetic Methods: Various synthetic pathways have been developed to produce voacangine. These methods often involve multiple steps, including the use of specific reagents and solvents at controlled temperatures. For instance, one method describes a series of reactions starting from a precursor compound that undergoes several transformations to yield voacangine in enantiomerically enriched forms .

Voacangine has several applications:

- Pharmaceutical Research: It is studied for its potential use in treating addiction and enhancing cognitive function due to its cholinergic activity.

- Natural Product Chemistry: Voacangine serves as a model compound for studying biosynthetic pathways in plants that produce iboga alkaloids.

- Biological Studies: Its interactions with various receptors make it a subject of interest in pharmacological research aimed at understanding pain mechanisms and neuroprotection.

Studies involving voacangine have focused on its interactions with various biological targets:

- Cholinergic System: Its inhibition of acetylcholinesterase suggests potential applications in treating conditions characterized by cholinergic deficits.

- Receptor Binding Studies: Voacangine's effects on TRP channels indicate its potential role in modulating pain perception and inflammation .

Voacangine shares structural similarities with several other iboga alkaloids. Here are some notable compounds for comparison:

| Compound | Description | Unique Features |

|---|---|---|

| Ibogaine | A well-known iboga alkaloid used for addiction treatment | Stronger psychoactive effects than voacangine |

| Voacamine | Another precursor alkaloid from Voacanga africana | Less potent than voacangine |

| Tabersonine | An alkaloid with similar structural features | Different receptor activity profile |

| Voacristine | Related compound with distinct pharmacological properties | Less studied than voacangine |

| Coronaridine | A precursor in the biosynthesis pathway of iboga alkaloids | Unique stereochemistry |

| Tabernanthine | An alkaloid known for its psychoactive properties | Shares some pharmacological activities |

| Iboxygaine | Synthetic derivative related to iboga alkaloids | Potentially enhanced therapeutic effects |

| Voacorine | Less common alkaloid from the same plant family | Unique biosynthetic pathway |

| Conoduramine | An alkaloid with different biological activity | Less research available on its effects |

Voacangine's unique combination of biological activity and chemical reactivity distinguishes it from these similar compounds, making it an important subject for further research in pharmacology and natural product chemistry .

Molecular Structure and Formula (C22H28N2O3)

Voacangine is a monoterpenoid indole alkaloid with the molecular formula C22H28N2O3 [1]. The compound is systematically named as methyl (1S,15S,17S,18S)-17-ethyl-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate [1]. The molecule possesses a complex pentacyclic structure characteristic of the iboga alkaloid family, featuring a fused indole-pyrrolidine ring system with an additional carbomethoxy group at position 18 [2].

The structural framework of voacangine consists of five interconnected rings forming a rigid three-dimensional architecture [1]. The indole moiety contains a methoxy substituent at position 12, while the carbomethoxy group is positioned at carbon 18 [2]. The ethyl group is attached at position 17, contributing to the overall molecular complexity [3]. This intricate ring system is derived from the tryptamine and secologanin precursors through the strictosidine pathway, which is characteristic of monoterpenoid indole alkaloid biosynthesis [18].

Physical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C22H28N2O3 | [1] [3] |

| Molecular Weight | 368.477 g/mol | [2] [3] |

| Melting Point | 136-138 °C | [2] [6] |

| Appearance | Crystalline solid | [19] |

| Log P | 3.748 | [2] |

Solubility Characteristics

Voacangine exhibits variable solubility depending on the solvent system employed [7] [19]. The compound demonstrates good solubility in organic solvents, with approximately 16 milligrams per milliliter solubility in dimethyl sulfoxide and dimethyl formamide [19]. In organic solvent systems, voacangine is readily soluble in chloroform, dichloromethane, ethyl acetate, and acetone [7]. The compound is also soluble in ethanol, which has been utilized for extraction and purification procedures [2].

In contrast, voacangine shows limited aqueous solubility characteristics [19]. The compound is sparingly soluble in aqueous buffer systems, requiring the use of co-solvents for enhanced dissolution [19]. For maximum solubility in aqueous buffers, voacangine requires initial dissolution in dimethyl sulfoxide followed by dilution with the desired aqueous buffer, achieving approximately 0.33 milligrams per milliliter in a 1:3 solution of dimethyl sulfoxide to phosphate-buffered saline at pH 7.2 [19]. This solubility profile is consistent with the lipophilic nature of the compound, as indicated by its log P value of 3.748 [2].

Spectroscopic Properties

Voacangine exhibits characteristic spectroscopic properties that facilitate its identification and structural elucidation [19]. The ultraviolet absorption spectrum of voacangine shows maximum absorption at wavelengths of 226 nanometers and 288 nanometers [19]. These absorption maxima are consistent with the extended conjugated system present in the indole chromophore [2].

Nuclear magnetic resonance spectroscopy has been extensively employed for the structural characterization of voacangine [8] [10]. The proton nuclear magnetic resonance spectrum in deuterated dimethyl sulfoxide reveals characteristic signals, including the highly deshielded nitrogen-hydrogen proton at approximately 10-11 ppm, which enables unambiguous identification of the compound [8]. The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework, with the carbomethoxy carbon appearing at approximately 179 ppm [8].

Mass spectrometry analysis of voacangine yields a molecular ion peak at mass-to-charge ratio 368, consistent with the molecular formula C22H28N2O3 [4]. The fragmentation pattern shows characteristic losses corresponding to the methyl ester group and other structural fragments [13]. High-resolution mass spectrometry confirms the exact molecular mass as 368.209993 for the monoisotopic peak [3].

Fluorescence Under Ultraviolet Light (Blue-Green)

Voacangine exhibits distinctive fluorescence properties when exposed to ultraviolet radiation [2]. Under both ultraviolet-A and ultraviolet-B light conditions, voacangine crystals fluoresce with a characteristic blue-green emission [2]. This fluorescence property serves as a valuable analytical tool for the identification and detection of voacangine in plant extracts and synthetic preparations [13].

The fluorescence characteristics of voacangine are attributed to the presence of the indole chromophore and the extended conjugated system within the molecular structure [13]. This optical property has been utilized in various analytical applications, including thin-layer chromatography detection and compound identification procedures [13]. The intensity and wavelength of fluorescence can be influenced by the surrounding chemical environment and the presence of other compounds [13].

Structural Relationship to Other Iboga Alkaloids

| Related Alkaloid | Structural Relationship to Voacangine | Molecular Formula |

|---|---|---|

| Ibogaine | Lacks methyl ester at C-18 position; has 10-methoxy group | C20H26N2O |

| Coronaridine | Lacks 10-methoxy group but has methyl ester at C-18 | C21H26N2O2 |

| Voacristine | Hydroxylated derivative of voacangine | C22H28N2O4 |

| Voacamine | Dimeric alkaloid containing voacangine moiety | C43H52N4O5 |

| Voacamidine | Dimeric alkaloid containing voacangine moiety | C43H52N4O5 |

| Isovoacangine | Stereoisomer of voacangine | C22H28N2O3 |

Voacangine belongs to the iboga alkaloid family, sharing the characteristic pentacyclic ring system with other members of this group [10] [14]. The structural relationship between voacangine and ibogaine is particularly significant, as voacangine serves as a precursor in the semi-synthetic preparation of ibogaine [10] [14]. The conversion involves saponification of the methyl ester group followed by decarboxylation to yield ibogaine [20].

Coronaridine represents another closely related alkaloid that differs from voacangine by the absence of the 10-methoxy group [18] [20]. The biosynthetic pathway demonstrates that coronaridine is hydroxylated at position 10 and subsequently methylated to form voacangine through the action of specific enzymes [18] [20]. This enzymatic conversion shows remarkable stereoselectivity, with the enzymes showing preference for the naturally occurring stereoisomers [18].

Voacristine is a hydroxylated derivative of voacangine, containing an additional hydroxyl group in its structure [10] [14]. This compound co-occurs with voacangine in Voacanga africana root bark and represents approximately 0.38-0.45% of the dried root bark weight [10] [14]. The structural similarity allows for similar extraction and purification procedures for both compounds [10].

The dimeric alkaloids voacamine and voacamidine contain the voacangine structural unit within their complex architectures [10] [14]. These compounds represent the major alkaloid constituents of Voacanga africana root bark, comprising approximately 3.7% of the dried weight [10] [14]. The voacangine moiety can be liberated from these dimeric structures through acid-catalyzed cleavage reactions, providing an additional source of voacangine [10] [14].

Stereochemistry and Conformational Analysis

| Stereocenter | Configuration in (-)-Voacangine | Description |

|---|---|---|

| C-1 | S | Carbomethoxy-bearing carbon |

| C-15 | S | Part of the pentacyclic ring system |

| C-17 | S | Carbon bearing the ethyl group |

| C-18 | S | Junction carbon in the pentacyclic system |

Voacangine possesses four defined stereocenters within its pentacyclic framework [3] [16]. The naturally occurring form of voacangine exhibits the (-)-configuration, with all four stereocenters adopting the S-configuration [16] [18]. This stereochemical arrangement is crucial for the biological activity and enzymatic recognition of the compound [18].

The absolute stereochemistry of voacangine has been confirmed through single-crystal X-ray diffraction analysis [10]. The crystal structure reveals the three-dimensional arrangement of atoms and confirms the stereochemical assignments at each chiral center [10]. The rigid pentacyclic structure constrains the molecular conformation, resulting in a relatively fixed three-dimensional architecture [16].

Conformational analysis of voacangine indicates that the pentacyclic ring system adopts a stable conformation with minimal flexibility [16]. The indole ring system is planar, while the additional rings adopt specific chair and boat conformations that minimize steric interactions [16]. The ethyl group at position 17 adopts an equatorial-like orientation to reduce steric hindrance with adjacent groups [16].

The stereochemical specificity of voacangine is demonstrated by the enzymatic selectivity observed in biosynthetic studies [18] [20]. Enzymes involved in the biosynthetic pathway show remarkable discrimination between the naturally occurring (-)-voacangine and its synthetic (+)-enantiomer [18]. This selectivity extends to downstream enzymatic transformations, where only the naturally occurring stereoisomer serves as an effective substrate [18] [20].

Voacangine represents a significant monoterpenoid indole alkaloid with widespread occurrence across multiple plant genera within the Apocynaceae family [1] [2]. The compound demonstrates variable distribution patterns among different species, with concentration levels heavily dependent on plant tissue type, geographical location, and environmental factors.

Voacanga africana (Root Bark)

Voacanga africana serves as the primary commercial source of voacangine, with root bark containing the highest concentrations of this alkaloid [1] [3]. Recent optimized extraction studies have demonstrated that voacangine can be isolated at concentrations of approximately 0.8% of root bark dried weight using direct acetone-based extraction procedures [3]. However, analytical estimations suggest that voacangine content in root bark may reach up to 1.7% of dry weight [3]. The root bark also contains significant quantities of iboga-vobasinyl dimers, including voacamine and voacamidine, which collectively represent approximately 3.7% of the total alkaloid content [1] [3]. These dimeric alkaloids contain the voacangine moiety within their molecular structure, and their cleavage can yield additional voacangine through optimized extraction protocols, potentially doubling the total voacangine yield from the plant material [3].

Tabernanthe iboga

Tabernanthe iboga represents another important source of voacangine, though concentrations are generally lower compared to Voacanga africana [2] [4]. The root bark of Tabernanthe iboga contains variable amounts of voacangine alongside other iboga alkaloids, with the compound serving as a biosynthetic intermediate in the production of ibogaine [5]. The biosynthetic pathway involves the conversion of stemmadenine acetate through a series of enzymatic reactions, ultimately yielding voacangine through the action of specific cytochrome P450 enzymes and methyltransferases [5]. The concentration of voacangine in Tabernanthe iboga root bark varies significantly based on plant age, environmental conditions, and seasonal factors [4].

Tabernaemontana africana

Tabernaemontana africana constitutes a notable source of voacangine within the African continent, though specific quantitative data regarding alkaloid concentrations remain limited in the available literature [2] [6]. The species is distributed across eastern and southern Africa, where it contributes to the regional availability of voacangine-containing plant materials [6]. Recent investigations have detected voacangine in high amounts within certain Tabernaemontana species, though preparative-scale isolation yields have not been extensively documented [3].

Trachelospermum jasminoides

Trachelospermum jasminoides, commonly known as Confederate jasmine or star jasmine, represents an Asian source of voacangine [7] [8]. The leaves and stems of this species contain five identified indole alkaloids, including coronaridine, voacangine, apparicine, conoflorine, and 19-epi-voacangarine [7] [8]. The presence of voacangine in this species extends the geographical distribution of voacangine-containing plants beyond the African continent, demonstrating the compound's occurrence across multiple biogeographical regions [9]. Trachelospermum jasminoides is cultivated as an ornamental plant throughout temperate and subtropical regions, potentially providing an alternative source for voacangine extraction [9].

Tabernaemontana divaricata

Tabernaemontana divaricata, widely distributed across Asia and cultivated pantropically, represents another significant source of voacangine [10] [11]. The species contains multiple indole alkaloids within its leaves and twigs, including voacangine, isovoacangine, coronaridine, and various bisindole compounds [10] [11]. Recent phytochemical investigations have isolated new iboga-type indole alkaloids from this species, including derivatives of voacangine such as 19-hydroxy-3-(2-oxopropyl)voacangine [10]. The species demonstrates considerable alkaloid diversity, with studies identifying numerous voacangine-related compounds that contribute to the overall chemical complexity of the plant [11].

Ervatamia yunnanensis

Ervatamia yunnanensis, endemic to China's Yunnan Province, has been identified as a source of voacangine within Asian populations [12]. The stems of this species contain voacangine alongside other monoterpenoid indole alkaloids characteristic of the Apocynaceae family [12]. The occurrence of voacangine in Ervatamia yunnanensis further demonstrates the compound's distribution across diverse genera within the family, suggesting evolutionary conservation of the biosynthetic pathways responsible for voacangine production [12].

Geographical Distribution of Source Plants

The geographical distribution of voacangine-containing plants spans multiple continents, with the highest concentrations occurring in tropical and subtropical regions [13] [14]. Voacanga africana demonstrates the most extensive distribution across tropical Africa, ranging from Senegal in the west to Kenya in the east, and extending southward to Angola, Zimbabwe, and Mozambique [13] [14]. The species inhabits diverse ecological niches, including sandy beaches, open woodland areas, and forest margins, with populations documented at elevations up to 1850 meters [13].

Tabernanthe iboga exhibits a more restricted distribution, primarily concentrated in Central African rainforests [15] [16] [17]. The species is native to Cameroon, Gabon, Democratic Republic of Congo, and Equatorial Guinea, where it thrives in tropical rainforest understory environments and occasionally in riverine or swamp forest conditions [17]. This restricted distribution has contributed to conservation concerns, as increasing global demand for ibogaine has led to unsustainable harvesting practices in some regions [16].

Asian species demonstrate distinct distributional patterns, with Tabernaemontana divaricata occurring naturally in China's Yunnan and Guangxi provinces while being extensively cultivated throughout Southeast Asia and other tropical regions [10] [6]. Trachelospermum jasminoides exhibits a broader Asian distribution, spanning Japan, Korea, southern China, and Vietnam, where it occupies forest margins and is commonly cultivated as an ornamental species [9] [18]. Ervatamia yunnanensis maintains a more restricted distribution within China's Yunnan Province, reflecting the endemic nature of many alkaloid-producing species within specific biogeographical regions [12].

Concentration in Different Plant Tissues

Voacangine concentrations vary significantly among different plant tissues, with root bark generally containing the highest alkaloid levels [1] [3] [19]. In Voacanga africana, root bark consistently demonstrates superior voacangine concentrations compared to stem bark, with root bark yielding 0.8-1.7% voacangine by dry weight compared to 0.5-0.8% in stem bark [3] [19]. The enhanced concentration in root tissues likely reflects the specialized metabolic functions of root systems in alkaloid biosynthesis and storage [3].

Seeds of Voacanga africana contain detectable levels of voacangine, though concentrations remain significantly lower than those found in bark tissues [20]. Advanced analytical techniques such as laser ablation direct analysis in real-time imaging mass spectrometry have revealed that alkaloids, including voacangine, are primarily localized within the seed endosperm rather than the embryo [20]. This spatial distribution provides valuable insights for optimizing extraction procedures and enhancing the efficiency of alkaloid isolation from seed materials [20].

Leaf tissues generally contain lower voacangine concentrations compared to bark and root materials, though specific quantitative data varies among species [7] [10]. In Trachelospermum jasminoides, voacangine occurs within both leaves and stems, though comparative concentration studies between these tissues have not been extensively documented [7] [8]. Similarly, Tabernaemontana divaricata demonstrates voacangine presence in leaves and twigs, with the compound co-occurring alongside numerous other indole alkaloids [10].

The tissue-specific distribution of voacangine reflects complex physiological processes related to alkaloid biosynthesis, transport, and storage within plant systems [5]. Biosynthetic studies in Tabernanthe iboga have revealed that voacangine production involves specialized enzymatic pathways concentrated in specific plant tissues, with root systems serving as primary sites for alkaloid accumulation [5].

Ecological Significance and Plant Defense Mechanisms

Voacangine functions as a crucial component of plant defense systems within the Apocynaceae family, contributing to protection against various biotic stresses including herbivory, pathogen attack, and parasitic infections [21] [22] [23]. The ecological significance of voacangine extends beyond individual plant protection to encompass broader ecosystem functions related to chemical ecology and species interactions [24] [21].

The anti-parasitic properties of voacangine have been extensively documented, with studies demonstrating significant activity against Onchocerca parasites and other pathogenic organisms [21]. Voacangine exhibits IC50 values of 5.49 μM against microfilariae and 9.07 μM against adult male worms, indicating potent bioactivity that likely serves defensive functions in natural plant populations [21]. These anti-parasitic properties suggest that voacangine production provides plants with protection against parasitic infections that could otherwise compromise plant health and reproductive success [21].

Larvicidal activity represents another significant ecological function of voacangine, with studies demonstrating potent effects against disease vectors such as Aedes aegypti mosquitoes [24]. Voacangine isolated from Tabernaemontana cymosa exhibits an LC50 of 5.1 μg/mL against mosquito larvae, indicating high larvicidal potency with selectivity ratios exceeding 40 when tested against non-target organisms [24]. This vector control activity suggests that voacangine-producing plants may contribute to natural disease suppression within their ecosystems [24].

The compound's role in herbivore deterrence has been demonstrated through studies on various Tabernaemontana species, where voacangine and related alkaloids function as feeding deterrents and toxins against insect herbivores [25] [23]. Bisindole alkaloids derived from voacangine precursors demonstrate insecticidal activity, suggesting that the compound serves as both a direct defense agent and a precursor for more specialized defensive metabolites [25].

Voacangine production is closely associated with latex secretion systems characteristic of Apocynaceae plants [22] [23]. The milky latex containing voacangine and related alkaloids serves as a first-line defense mechanism, creating chemical barriers that deter herbivore feeding and pathogen establishment [22]. This latex-based defense system represents an induced response mechanism, where tissue damage triggers the release of alkaloid-containing defensive compounds [23].

The ecological significance of voacangine extends to its role in plant-microbe interactions, where the compound may influence soil microbial communities and root-associated organisms [21]. The anti-microbial properties of voacangine suggest that root exudation of this compound could help shape rhizosphere communities in ways that benefit plant health and nutrient acquisition [21].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant